1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea
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Overview
Description
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolidinone ring, a dimethoxyphenyl group, and a methylpyridinyl moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced to the pyrrolidinone ring.
Introduction of the Methylpyridinyl Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the methylpyridinyl group is attached to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry: It may find applications in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism by which 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-(6-methylpyridin-2-yl)urea: Similar structure but lacks the pyrrolidinone ring.
1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but lacks the methylpyridinyl moiety.
1-(6-Methylpyridin-2-yl)-3-(5-oxopyrrolidin-3-yl)urea: Similar structure but lacks the dimethoxyphenyl group.
Uniqueness
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(6-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-12-5-4-6-17(20-12)22-19(25)21-13-9-18(24)23(11-13)14-7-8-15(26-2)16(10-14)27-3/h4-8,10,13H,9,11H2,1-3H3,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRGQBQCFCSYCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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